molecular formula C7H5BrClN3 B3196571 4-Bromo-3-chloro-1H-indazol-5-amine CAS No. 1000344-05-7

4-Bromo-3-chloro-1H-indazol-5-amine

Cat. No.: B3196571
CAS No.: 1000344-05-7
M. Wt: 246.49 g/mol
InChI Key: ZJTPGVQKQTWIRH-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1H-indazol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

    Regioselective Bromination: The first step involves the regioselective bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with hydrazine to form the indazole ring.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Regioselective Bromination: Conducted on a large scale using cost-effective reagents.

    Cyclization: Performed in large reactors with controlled temperature and solvent conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1H-indazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the indazole ring or the attached substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like DMF (Dimethylformamide).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Reduction Products: Reduced forms of the compound with modified functional groups.

Scientific Research Applications

4-Bromo-3-chloro-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1H-indazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-1H-indazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

4-bromo-3-chloro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-6-3(10)1-2-4-5(6)7(9)12-11-4/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTPGVQKQTWIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-1H-indazol-5-amine
Reactant of Route 2
4-Bromo-3-chloro-1H-indazol-5-amine
Reactant of Route 3
4-Bromo-3-chloro-1H-indazol-5-amine
Reactant of Route 4
4-Bromo-3-chloro-1H-indazol-5-amine
Reactant of Route 5
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Reactant of Route 6
4-Bromo-3-chloro-1H-indazol-5-amine

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